molecular formula C22H27F3N2O3 B11498059 2,2,2-trifluoroethyl 2-({[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate

2,2,2-trifluoroethyl 2-({[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate

Cat. No.: B11498059
M. Wt: 424.5 g/mol
InChI Key: SVDYAELSCIZCCR-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUOROETHYL 2-{[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a trifluoroethyl group, an indole moiety, and a cyclohexane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using trifluoroethyl iodide.

    Formation of the Carbamate Linkage: This involves the reaction of the indole derivative with an isocyanate to form the carbamate linkage.

    Esterification: The final step involves esterification of the cyclohexane carboxylic acid with the trifluoroethyl carbamate derivative under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted trifluoroethyl derivatives.

Scientific Research Applications

2,2,2-TRIFLUOROETHYL 2-{[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological pathways due to the presence of the indole moiety.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of indole derivatives, including their anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The indole moiety can interact with serotonin receptors, making it a potential candidate for neurological drugs.

    Pathways Involved: The compound may modulate pathways involving neurotransmitter release and uptake, leading to its effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another trifluoroethyl-containing compound used in organic synthesis.

    Bis(2,2,2-trifluoroethyl) ether: Used as a solvent and in battery applications.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Used in battery technologies for its electrochemical stability.

Uniqueness

2,2,2-TRIFLUOROETHYL 2-{[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE is unique due to its combination of a trifluoroethyl group, an indole moiety, and a cyclohexane carboxylate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27F3N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-[2-(2,7-dimethyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C22H27F3N2O3/c1-13-6-5-9-16-15(14(2)27-19(13)16)10-11-26-20(28)17-7-3-4-8-18(17)21(29)30-12-22(23,24)25/h5-6,9,17-18,27H,3-4,7-8,10-12H2,1-2H3,(H,26,28)

InChI Key

SVDYAELSCIZCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F

Origin of Product

United States

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